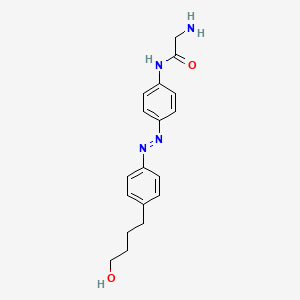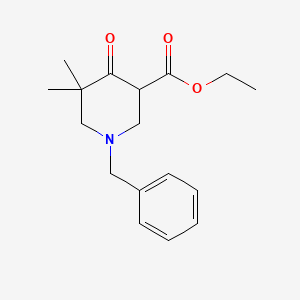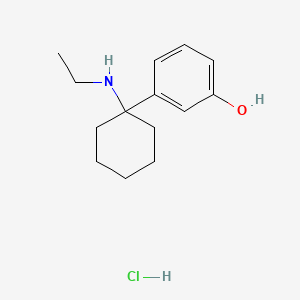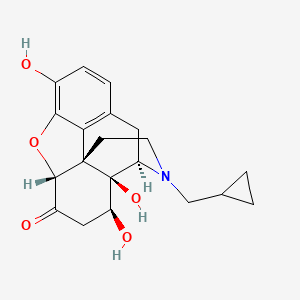
8Beta-Hydroxy Naltrexone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8Beta-Hydroxy Naltrexone is a derivative of naltrexone, an opioid antagonist widely used in the treatment of opioid and alcohol dependence. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8Beta-Hydroxy Naltrexone typically involves the hydroxylation of naltrexone. One common method includes the use of catalytic enantioselective Sharpless dihydroxylation to introduce the hydroxyl group at the beta position. This process involves the use of osmium tetroxide (OsO4) and a chiral ligand, followed by oxidative cleavage to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 8Beta-Hydroxy Naltrexone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with unique chemical and biological properties .
科学研究应用
8Beta-Hydroxy Naltrexone has a wide range of scientific research applications:
作用机制
8Beta-Hydroxy Naltrexone exerts its effects primarily through competitive antagonism at the mu, kappa, and delta opioid receptors. By binding to these receptors, it blocks the effects of endogenous opioids, thereby reducing the euphoric and reinforcing effects associated with opioid use. This mechanism is similar to that of naltrexone, but the presence of the hydroxyl group may confer additional pharmacological properties .
相似化合物的比较
Naltrexone: The parent compound, widely used in the treatment of opioid and alcohol dependence.
Naloxone: Another opioid antagonist used primarily for the reversal of opioid overdose.
Methylnaltrexone: A derivative used to treat opioid-induced constipation without affecting analgesia.
Uniqueness: 8Beta-Hydroxy Naltrexone is unique due to the presence of the hydroxyl group at the beta position, which may enhance its binding affinity and selectivity for opioid receptors. This modification can potentially lead to improved therapeutic outcomes and reduced side effects compared to its analogs .
属性
分子式 |
C20H23NO5 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
(4R,4aS,5S,7aR,12bS)-3-(cyclopropylmethyl)-4a,5,9-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO5/c22-12-4-3-11-7-14-20(25)15(24)8-13(23)18-19(20,16(11)17(12)26-18)5-6-21(14)9-10-1-2-10/h3-4,10,14-15,18,22,24-25H,1-2,5-9H2/t14-,15+,18+,19+,20+/m1/s1 |
InChI 键 |
GEJUGVQZUBDPAB-KRUJCJHPSA-N |
手性 SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)C[C@@H]([C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O |
规范 SMILES |
C1CC1CN2CCC34C5C(=O)CC(C3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



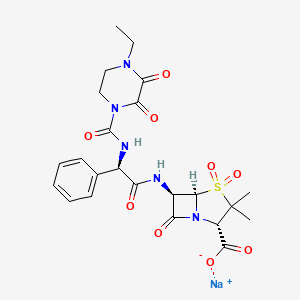
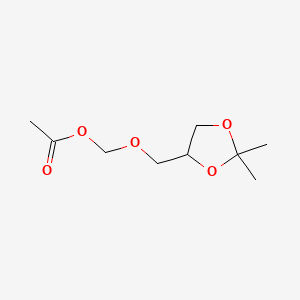
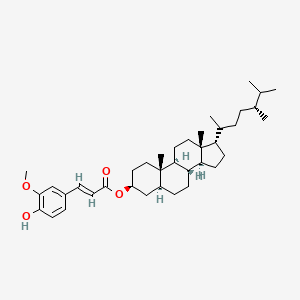
![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)

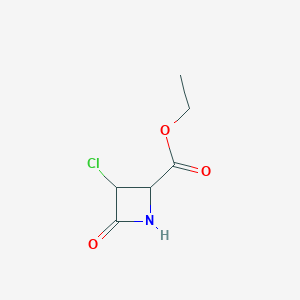
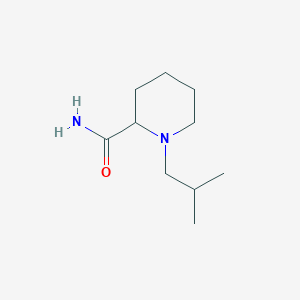
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)
